molecular formula C13H16N2O3 B2529580 (3-(Pyridin-3-yloxy)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone CAS No. 1903199-67-6

(3-(Pyridin-3-yloxy)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone

Cat. No. B2529580
CAS RN: 1903199-67-6
M. Wt: 248.282
InChI Key: CPBKSALVSNSQKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Pyridin-3-yloxy)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone, also known as PTA-TFM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a small molecule that has been synthesized and studied for its various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Scientific Research Applications

The chemical compound "(3-(Pyridin-3-yloxy)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone" represents a class of molecules with potential relevance in scientific research, particularly in the context of drug discovery and biochemical studies. However, direct research focusing on this specific compound is limited or not directly available in public databases. Therefore, this summary will highlight related research areas and compounds that share structural or functional similarities, providing insights into potential applications and the importance of this class of compounds in scientific research.

Metabolic Pathways and Toxicology

Research on similar compounds, such as pyridinium and pyridine derivatives, underscores their significance in studying metabolic pathways, toxicology, and the development of therapeutic agents. For instance, studies on aromatic amino compounds like 5-amino-2-(trifluoromethyl)pyridine, an intermediate in pharmaceutical production, reveal important toxicological profiles and mechanisms of action, including methemoglobinemia and toxic encephalopathy upon exposure (Tao et al., 2022). Such research is crucial for understanding the safety, risks, and therapeutic potential of related chemical entities.

Drug Synthesis and Pharmacology

Compounds with pyridin-3-yloxy and azetidinyl groups are often explored for their pharmacological properties and as intermediates in drug synthesis. The synthesis and characterization of novel substances, including their metabolic products and potential as therapeutic agents, form a significant area of research. For example, studies on the metabolic fate of flavan-3-ols, compounds structurally distinct but relevant in the context of biotransformation and pharmacological activity, demonstrate the complexity of human metabolism and the role of gut microbiota in modulating the effects of dietary components and potentially therapeutic compounds (Wiese et al., 2015).

Environmental and Occupational Health

Understanding the impact of chemical exposure in environmental and occupational settings is another critical area of application. Research on the exposure to and effects of pyrethroid metabolites in children showcases the importance of monitoring and assessing the health implications of chemical compounds widely used in agriculture and hygiene products (Ueyama et al., 2022). Such studies inform public health policies, regulatory standards, and the development of safer chemical alternatives.

properties

IUPAC Name

oxolan-3-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-13(10-3-5-17-9-10)15-7-12(8-15)18-11-2-1-4-14-6-11/h1-2,4,6,10,12H,3,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBKSALVSNSQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.